(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
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Overview
Description
(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a complex organic compound that features a quinazolinone moiety and a butanenitrile group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the butanenitrile group: This step may involve the reaction of the quinazolinone intermediate with a suitable nitrile compound under basic or acidic conditions.
Attachment of the sulfanyl group: This can be done by reacting the intermediate with a thiol derivative, such as 4-methylthiophenol, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Anticancer Activity: Quinazolinone derivatives are known for their potential anticancer properties, and this compound might be investigated for similar activities.
Industry
Pharmaceuticals: The compound can be used in the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Butanenitrile Derivatives: Compounds like 2-(4-methylphenyl)-3-oxobutanenitrile.
Uniqueness
The uniqueness of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-6-8-13(9-7-12)25-11-17(23)15(10-20)18-21-16-5-3-2-4-14(16)19(24)22-18/h2-9,21H,11H2,1H3,(H,22,24)/b18-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYKZLKPDKWKZ-SDXDJHTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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